molecular formula C26H26N2O3 B11522178 1-[4-(benzyloxy)phenyl]-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

1-[4-(benzyloxy)phenyl]-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11522178
M. Wt: 414.5 g/mol
InChI Key: LZSKACSSSVHSMY-UHFFFAOYSA-N
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Description

1-[4-(Benzyloxy)phenyl]-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a benzyloxy group, a dimethylphenyl group, and a pyrrolidine-3-carboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(benzyloxy)phenyl]-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the benzyloxyphenyl and dimethylphenyl intermediates, followed by their coupling with the pyrrolidine-3-carboxamide core. Common synthetic routes may involve:

    Formation of Benzyloxyphenyl Intermediate: This step often involves the reaction of benzyl alcohol with a phenyl halide under basic conditions to form the benzyloxyphenyl group.

    Formation of Dimethylphenyl Intermediate:

    Coupling with Pyrrolidine-3-carboxamide: The final step involves the coupling of the benzyloxyphenyl and dimethylphenyl intermediates with the pyrrolidine-3-carboxamide core, often using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Benzyloxy)phenyl]-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The carbonyl group in the pyrrolidine-3-carboxamide core can be reduced to form an alcohol.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated phenyl derivatives.

Scientific Research Applications

1-[4-(Benzyloxy)phenyl]-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 1-[4-(benzyloxy)phenyl]-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzyloxy group may facilitate binding to hydrophobic pockets in proteins, while the pyrrolidine-3-carboxamide core can interact with active sites through hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(Benzyloxy)phenyl]-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
  • 1-[4-(Benzyloxy)phenyl]-N-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

1-[4-(Benzyloxy)phenyl]-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its binding affinity and selectivity for molecular targets. This structural uniqueness can result in distinct biological activities and applications compared to similar compounds.

Properties

Molecular Formula

C26H26N2O3

Molecular Weight

414.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-5-oxo-1-(4-phenylmethoxyphenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C26H26N2O3/c1-18-7-6-8-19(2)25(18)27-26(30)21-15-24(29)28(16-21)22-11-13-23(14-12-22)31-17-20-9-4-3-5-10-20/h3-14,21H,15-17H2,1-2H3,(H,27,30)

InChI Key

LZSKACSSSVHSMY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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